5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)
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Overview
Description
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-, (4-methoxyphenyl)methyl ester, (6R,7R)-(9ci) is a complex organic compound that belongs to the class of cephalosporin antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various medical and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid, 3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-, (4-methoxyphenyl)methyl ester, (6R,7R)-(9ci) involves multiple stepsCommon reagents used in the synthesis include thiazole derivatives, methoxyimino compounds, and phenylacetyl chloride .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cephalosporin derivatives.
Biology: Investigated for its antibacterial properties and mechanisms of action.
Medicine: Used in the development of new antibiotics and treatment of bacterial infections.
Industry: Employed in the synthesis of other complex organic compounds .
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs), which are essential for cell wall construction. By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Ceftriaxone: Another cephalosporin antibiotic with a similar mechanism of action.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa.
Cefaclor: A cephalosporin with a different spectrum of activity
Uniqueness
What sets 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-, (4-methoxyphenyl)methyl ester, (6R,7R)-(9ci) apart is its unique combination of functional groups, which confer specific antibacterial properties and make it a valuable compound in both research and clinical settings .
Properties
Molecular Formula |
C23H22N2O6S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl (6R,7R)-3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H22N2O6S/c1-30-16-9-7-15(8-10-16)12-31-23(29)20-17(26)13-32-22-19(21(28)25(20)22)24-18(27)11-14-5-3-2-4-6-14/h2-10,19,22,26H,11-13H2,1H3,(H,24,27)/t19-,22-/m1/s1 |
InChI Key |
UVZCXKHZXBJKSJ-DENIHFKCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)CC4=CC=CC=C4)O |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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